

The Molecular Architecture and Biological Impact of 7rh: A Selective DDR1 Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and biological activities of **7rh**, a potent and selective inhibitor of Discoidin Domain Receptor 1 (DDR1). Also known as DDR1-IN-2, **7rh** has emerged as a significant tool in cancer research, demonstrating notable efficacy in preclinical models. This document consolidates key quantitative data, details established experimental protocols for its evaluation, and visualizes its impact on critical cellular signaling pathways.

Molecular Structure and Chemical Properties

7rh is a synthetic small molecule belonging to the pyrazolo[1,5-a]pyrimidine class of compounds. Its systematic chemical name is (3-(2-(pyrazolo(1,5-a)pyrimidin-6-yl)-ethynyl)benzamide. The structural integrity of **7rh** is crucial for its high affinity and selective binding to the ATP-binding pocket of the DDR1 kinase domain.



Property	Value	Reference
Systematic Name	(3-(2-(pyrazolo(1,5-a)pyrimidin-6-yl)-ethynyl)benzamide)	[1]
Molecular Formula	C30H29F3N6O	[2]
Molecular Weight	546.59 g/mol	[2]
CAS Number	1429617-90-2	[2]
Appearance	White to off-white solid	
Solubility	Soluble in DMSO	_

Biological Activity and Pharmacokinetics

7rh is a highly potent and selective ATP-competitive inhibitor of DDR1. Its selectivity for DDR1 over the closely related DDR2 and other kinases is a key attribute, minimizing off-target effects.

Kinase Inhibitory Activity

Target Kinase	IC50 (nM)	Reference
DDR1	6.8	[1]
DDR2	101.4	
Bcr-Abl	355	_
c-Kit	>10,000	_

Anti-proliferative Activity in Cancer Cell Lines

7rh has demonstrated dose-dependent inhibition of cell viability in various cancer cell lines, particularly those with high DDR1 expression.



Cell Line (Cancer Type)	IC50 (μM)	Reference
CNE2 (Nasopharyngeal)	1.97	
HONE1 (Nasopharyngeal)	3.71	-
CNE1 (Nasopharyngeal)	2.06	-
SUNE1 (Nasopharyngeal)	3.95	-
K562 (Leukemia)	0.038	-
NCI-H460 (Lung)	2.98	_

Pharmacokinetics

Pharmacokinetic studies in rodents have demonstrated good oral bioavailability.

Parameter	Value (in rats, 25 mg/kg p.o.)	Reference
T1/2 (half-life)	15.53 h	
Tmax (time to max concentration)	4.25 h	
Cmax (max concentration)	1867.5 μg/L	
F (oral bioavailability)	67.4%	

Parameter	Value (in mice)	Reference
T1/2 (half-life)	~12 h	

Mechanism of Action and Signaling Pathways

7rh exerts its anti-tumor effects by modulating key signaling pathways downstream of DDR1. In nasopharyngeal carcinoma (NPC) cells, treatment with **7rh** has been shown to downregulate the Janus kinase 1 (JAK1)/signal transducer and activator of transcription 3 (STAT3) signaling pathway. Concurrently, it upregulates the Ras/Raf/mitogen-activated protein kinase kinase



(MEK)/extracellular signal-regulated kinase (ERK) and the phosphoinositide 3-kinase (PI3K)/AKT signaling pathways.

Figure 1: 7rh's impact on DDR1-mediated signaling pathways.

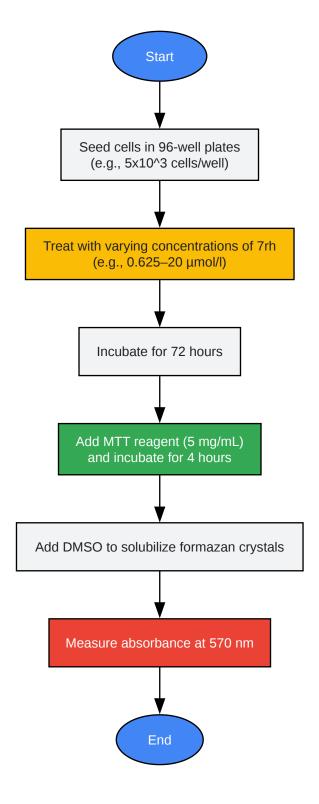
Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize the activity of **7rh**.

MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of **7rh** on cancer cell lines.





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Figure 2: Workflow for the MTT cell viability assay.

Materials:



- Cancer cell lines (e.g., CNE2, HONE1, CNE1, SUNE1)
- · 96-well plates
- Complete culture medium
- 7rh stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- Microplate reader

Procedure:

- Seed cells into 96-well plates at a density of 5 x 10^3 cells per well in 100 μ L of complete culture medium and incubate overnight.
- Prepare serial dilutions of **7rh** in culture medium. The final concentrations should range from 0.625 to 20 μ mol/L.
- Replace the medium in each well with 100 μL of the medium containing the respective concentrations of **7rh**. Include a vehicle control (DMSO).
- Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
- Add 20 μL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.
- Carefully remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.



Western Blotting for Protein Expression and Phosphorylation

This protocol is used to analyze the effect of **7rh** on the expression and phosphorylation levels of proteins in target signaling pathways.

Materials:

- Cancer cell lines
- 6-well plates
- 7rh stock solution (in DMSO)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- · BCA protein assay kit
- SDS-PAGE gels
- · Transfer buffer
- PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-p-DDR1, anti-DDR1, anti-p-STAT3, anti-STAT3, anti-p-AKT, anti-AKT, anti-actin)
- · HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

Procedure:

Seed cells in 6-well plates and grow to 70-80% confluency.



- Treat cells with desired concentrations of 7rh (e.g., 2, 4, 8 μmol/l) for a specified time (e.g., 24 hours).
- Lyse the cells in ice-cold lysis buffer and quantify the protein concentration using a BCA assay.
- Denature equal amounts of protein (e.g., 20-30 μg) by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
- Use a loading control (e.g., actin or GAPDH) to normalize the protein levels.

Cell Adhesion Assay

This protocol is used to evaluate the effect of **7rh** on the adhesion of cancer cells to an extracellular matrix (ECM) substrate.

Materials:

- Cancer cell lines
- 96-well plates pre-coated with an ECM protein (e.g., Matrigel or collagen)
- Serum-free culture medium
- 7rh stock solution (in DMSO)
- Calcein-AM or crystal violet stain



Fluorescence plate reader or spectrophotometer

Procedure:

- Pre-coat a 96-well plate with the desired ECM protein and block with BSA.
- Harvest and resuspend cells in serum-free medium.
- Treat the cells with various concentrations of **7rh** for a predetermined time.
- Seed the treated cells (e.g., 5 x 10⁴ cells/well) onto the pre-coated plate.
- Incubate for 1-2 hours to allow for cell adhesion.
- Gently wash the wells with PBS to remove non-adherent cells.
- Quantify the adherent cells by staining with Calcein-AM (for live cells) or crystal violet (for fixed cells).
- Measure the fluorescence or absorbance to determine the relative number of adherent cells.
- Compare the adhesion of **7rh**-treated cells to that of vehicle-treated controls.

Conclusion

7rh is a well-characterized, potent, and selective inhibitor of DDR1 with significant anti-cancer properties demonstrated in vitro and in vivo. Its ability to modulate critical signaling pathways involved in cell proliferation, adhesion, and survival makes it a valuable tool for cancer research and a potential candidate for further therapeutic development. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of **7rh** and other DDR1 inhibitors.

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